4-Chloro-2-propylpyridine hydrochloride physical properties
4-Chloro-2-propylpyridine hydrochloride physical properties
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-propylpyridine Hydrochloride
Introduction
4-Chloro-2-propylpyridine is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The conversion of the parent pyridine base to its hydrochloride salt is a common strategy employed in drug development and chemical manufacturing. This process protonates the basic nitrogen atom of the pyridine ring, forming a pyridinium salt. This transformation is typically performed to enhance the compound's stability, improve its handling characteristics, and, most significantly, increase its solubility in aqueous and polar protic solvents, which can be crucial for subsequent reaction steps or for formulation purposes.
This guide provides a comprehensive overview of the known physical properties of the free base, 4-Chloro-2-propylpyridine, and presents a detailed, experience-driven framework for the characterization and analysis of its hydrochloride salt. Due to the limited availability of specific experimental data for 4-Chloro-2-propylpyridine hydrochloride in public literature, this document focuses on the expected physicochemical profile of the salt and outlines a robust, self-validating analytical workflow for its characterization.
Physicochemical Properties of 4-Chloro-2-propylpyridine (Free Base)
The foundational properties of the free base are critical for understanding the behavior of its corresponding salt. The available data for 4-Chloro-2-propylpyridine is summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | |
| Molecular Weight | 155.63 g/mol | |
| Boiling Point | 213.6 °C at 760 mmHg | |
| Density | 1.1±0.1 g/cm³ | |
| Enthalpy of Vaporization | 43.8±3.0 kJ/mol | |
| Refractive Index | 1.518 |
Formation and Expected Profile of 4-Chloro-2-propylpyridine Hydrochloride
The hydrochloride salt is formed through the acid-base reaction between the pyridine nitrogen and hydrochloric acid. The lone pair of electrons on the nitrogen atom acts as a Lewis base, accepting a proton from HCl.
Caption: Acid-base reaction for salt formation.
This transformation from a neutral, oily liquid (the free base) to an ionic salt results in significant changes to its physical properties.
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Physical State and Melting Point: Unlike its free base, which is a liquid at room temperature, 4-Chloro-2-propylpyridine hydrochloride is expected to be a crystalline solid. As an ionic compound, it will possess strong electrostatic interactions within its crystal lattice. Consequently, its melting point is expected to be substantially higher than the boiling point of the free base. A high melting point is a primary indicator of successful salt formation and is also a key parameter for assessing purity.
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Solubility: The primary motivation for converting a pyridine base to its hydrochloride salt is often to modify its solubility profile.
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Free Base: The free base, with its significant hydrocarbon character (propyl group) and limited hydrogen bonding capability, is expected to have low solubility in water but good solubility in nonpolar organic solvents like diethyl ether, hexane, and dichloromethane.
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Hydrochloride Salt: As an ionic salt, 4-Chloro-2-propylpyridine hydrochloride is predicted to be highly soluble in polar protic solvents such as water, ethanol, and methanol. The pyridinium cation and chloride anion can effectively engage in ion-dipole interactions with the solvent molecules, overcoming the lattice energy of the solid. Its solubility in nonpolar organic solvents will be negligible.
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pKa: The pKa of the pyridinium ion (the conjugate acid of the pyridine base) is a measure of the basicity of the parent nitrogen. For pyridine itself, the pKa of the conjugate acid is approximately 5.2. The substituents on the ring in 4-Chloro-2-propylpyridine will modulate this value. The 2-propyl group is an electron-donating group, which slightly increases the electron density on the nitrogen, making it more basic. Conversely, the 4-chloro group is an electron-withdrawing group, which decreases the basicity. The net effect will determine the final pKa, but it is expected to be in the range of 3-5.
Standard Analytical Workflow for Characterization
Caption: A robust workflow for physicochemical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for elucidating the precise molecular structure. It provides information on the chemical environment of each proton and carbon atom, confirming the connectivity and substitution pattern of the molecule.
Protocol:
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Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices due to the salt's high polarity.
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¹H NMR Analysis:
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Expected Signals: The spectrum should show distinct signals corresponding to the aromatic protons and the propyl chain protons.
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Aromatic Region (~7.5-8.5 ppm): Expect three signals in this region, corresponding to the three protons on the pyridine ring. The chloro and propyl substituents will influence their exact chemical shifts and coupling patterns.
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Propyl Chain (~0.9-3.0 ppm): Expect a triplet for the terminal CH₃ group, a sextet for the middle CH₂ group, and a triplet for the CH₂ group attached to the ring.
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Pyridinium N-H Proton: A broad singlet may be observed, often at a high chemical shift (>10 ppm). In D₂O, this proton will exchange with deuterium and the signal will disappear, which is a key diagnostic test.
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¹³C NMR Analysis:
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Expected Signals: Expect 8 distinct signals, one for each unique carbon atom in the molecule.
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Aromatic Carbons (~120-160 ppm): Five signals for the pyridine ring carbons.
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Aliphatic Carbons (~10-40 ppm): Three signals for the propyl group carbons.
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Mass Spectrometry (MS)
Causality: MS provides the molecular weight of the molecule, which is a fundamental property for confirming its identity. For a salt, Electrospray Ionization (ESI) is the method of choice as it is gentle and ideal for analyzing charged species.
Protocol:
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Method: Use ESI in positive ion mode (ESI+).
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Sample Preparation: Prepare a dilute solution of the salt in methanol or water.
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Analysis: The mass spectrum should not show the mass of the entire salt (192.07 g/mol ), but rather the mass of the protonated free base (the cation).
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Expected Result: Look for a prominent ion peak at m/z = 156.06. This corresponds to the [M+H]⁺ ion of the free base (C₈H₁₀ClN). The characteristic isotopic pattern of chlorine (a ~3:1 ratio for M and M+2 peaks) should be clearly visible for the molecular ion cluster, providing definitive confirmation of the presence of a chlorine atom.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key is to confirm the presence of the pyridinium ion and the aromatic ring.
Protocol:
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Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, or prepare a KBr pellet.
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Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.
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Key Vibrational Bands:
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N-H Stretch: A broad and strong band in the region of 2500-3000 cm⁻¹ is characteristic of the N-H stretch in a pyridinium salt. This is a crucial indicator of successful protonation.
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C=N and C=C Stretches: Sharp peaks in the 1500-1650 cm⁻¹ region are indicative of the aromatic pyridine ring vibrations.
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C-H Stretches: Signals just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the propyl group.
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Melting Point and Solubility Assessment
Causality: These are fundamental physical properties that provide information about the purity and the ionic character of the compound. A sharp melting point range (e.g., < 2 °C) is indicative of high purity.
Protocol:
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Melting Point:
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Place a small amount of the dry, crystalline solid into a capillary tube.
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Use a calibrated melting point apparatus to determine the range over which the solid melts.
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Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid.
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Qualitative Solubility Test:
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Place ~10 mg of the salt into three separate test tubes.
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Add 1 mL of water to the first, 1 mL of ethanol to the second, and 1 mL of hexane to the third.
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Agitate each tube and observe. The sample should dissolve readily in water and ethanol but remain insoluble in hexane, confirming its ionic character.
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References
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PubChem. 4-Chloro-2-propylpyridine. [Link]
